molecular formula C20H20N2O3S B2731793 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide CAS No. 923140-20-9

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide

Cat. No. B2731793
M. Wt: 368.45
InChI Key: JFSZHAXOUBNKPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide, also known as BZDPTA, is a synthetic compound that belongs to the class of thiazolidinediones. It has been extensively studied for its potential as a therapeutic agent due to its unique chemical structure and mechanism of action.

Scientific Research Applications

Anticonvulsant Activity

Research has identified thiazolidinone derivatives as potential anticonvulsant agents. A study synthesized a series of 2-(4-dimethylaminophenyl)-3-substituted thiazolidin-4-one-5-yl-acetyl acetamides/benzamides, investigating their anticonvulsant activities. Among these, a particular compound showed promising activity, even more potent than the reference standard diazepam (M. Senthilraja & V. Alagarsamy, 2012).

Antibacterial Activity

New series of thiazolidine derivatives have been synthesized and evaluated for their antibacterial efficacy against various pathogens such as Staphylococcus Aureus, Bacillus Subtilis, Escherichia Coli, and Pseudomonas Aeruginosa. These compounds exhibited significant in vitro antibacterial activity, highlighting their potential as antibacterial agents (Krunal V. Juddhawala, N. Parekh, & Bhaskar M. Rawal, 2011).

Anti-inflammatory and Antioxidant Activity

A study synthesized novel thiazolidinone derivatives and evaluated them for their anti-inflammatory and antioxidant activities. Some compounds demonstrated promising anti-inflammatory activity in both in vitro and in vivo models, as well as significant antioxidant activity across various assays. These findings suggest the therapeutic potential of thiazolidinone derivatives in treating inflammation and oxidative stress-related conditions (A. P. Nikalje, N. Hirani, & R. Nawle, 2015).

Anticancer Activity

Thiazolidinone compounds bearing the benzothiazole moiety have been screened for their antitumor activity. Some of these compounds have shown considerable anticancer activity against a variety of cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. This research underscores the potential of thiazolidinone derivatives as candidates for anticancer drug development (D. Havrylyuk, L. Mosula, B. Zimenkovsky, et al., 2010).

properties

IUPAC Name

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-13-8-9-16(14(2)10-13)21-18(23)11-17-19(24)22(20(25)26-17)12-15-6-4-3-5-7-15/h3-10,17H,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSZHAXOUBNKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide

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